molecular formula C6H5ClN2O B1314059 2-Aminonicotinoyl chloride CAS No. 342614-83-9

2-Aminonicotinoyl chloride

Cat. No. B1314059
M. Wt: 156.57 g/mol
InChI Key: XSBAKONFFCSERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminonicotinoyl chloride is a chemical compound with the molecular formula C6H5ClN2O . It falls under the category of carbonyl chlorides . The molecular weight of this compound is 156.572 .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • In Vitro Antimycobacterial Activity : A study by Raval, Patel, Patel, and Patel (2011) synthesized compounds using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in the treatment of tuberculosis Raval, J., Patel, N., Patel, H. V., & Patel, P. (2011). Medicinal Chemistry Research.

Synthesis and Derivatives for Pharmacological Use

Detection and Sensing Applications

Chemical Analysis and Laboratory Techniques

Quantum Dot Synthesis

Photostabilization in Polymeric Materials

properties

IUPAC Name

2-aminopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAKONFFCSERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499565
Record name 2-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminonicotinoyl chloride

CAS RN

342614-83-9
Record name 2-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TH Althuis, PF Moore, HJ Hess - Journal of medicinal chemistry, 1979 - ACS Publications
Structural modification of 3.4-dihydro-4-oxoquinazoline-2-carboxylic acid leading to ethyl 3, 4-dihydro-4-oxopyrimido (4, ñ-h] quínoline-2-carl) oxylat. e, a new prototype with oral …
Number of citations: 74 pubs.acs.org

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